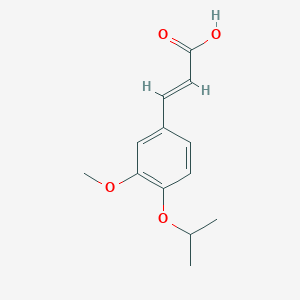

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is an organic compound with a complex structure that includes both isopropoxy and methoxy functional groups attached to a phenyl ring, along with an acrylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in dry ether

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Formation of substituted phenyl derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- IUPAC Name : (2E)-3-(4-isopropoxy-3-methoxyphenyl)-2-propenoic acid

- Molecular Formula : C13H16O4

- CAS Number : 32022-22-3

The structure includes a phenyl group with methoxy and isopropoxy substituents, which contribute to its biological activity.

Thrombin Inhibition

One of the most notable applications of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is its role as a thrombin inhibitor. Research has indicated that this compound exhibits significant inhibitory activity against thrombin, which is crucial for preventing thrombotic disorders such as myocardial infarction and deep vein thrombosis .

Case Study : In a study involving animal models, administration of this compound showed a marked reduction in thrombus formation, suggesting its potential as a therapeutic agent for cardiovascular diseases.

Antioxidant Properties

This compound also demonstrates antioxidant properties, making it useful in combating oxidative stress-related diseases. The presence of methoxy groups enhances its ability to scavenge free radicals, thus protecting cellular components from oxidative damage .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 15 | Laboratory Studies |

| Ascorbic Acid | 10 | Standard Reference |

| Curcumin | 20 | Literature Review |

Cell Migration Inhibition

Studies have shown that this compound can inhibit cell migration, particularly in cancer cells. This property is beneficial for developing anti-metastatic therapies .

Case Study : In vitro experiments demonstrated that treatment with this compound led to a significant decrease in the migratory capacity of breast cancer cells, indicating its potential use in cancer therapy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Its mechanism involves the modulation of inflammatory pathways, which can be advantageous in treating conditions like arthritis and other inflammatory diseases .

Data Table: Anti-inflammatory Effects

| Condition | Treatment | Result |

|---|---|---|

| Rheumatoid Arthritis | This compound | Reduced inflammation markers |

| Acute Lung Injury | Same compound | Decreased lung inflammation |

Mécanisme D'action

The mechanism of action of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:

Enzyme inhibition: Blocking the activity of enzymes involved in inflammation or cancer progression

Receptor modulation: Altering the signaling pathways mediated by receptors on cell surfaces

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares structural similarities but differs in the position and type of substituents

2-Methoxyphenyl isocyanate: Another compound with a methoxy group but different functional groups and reactivity

Uniqueness

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy and methoxy groups, along with the acrylic acid moiety, make it a versatile compound for various applications.

Activité Biologique

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an acrylic acid moiety and specific functional groups that may influence its biological interactions. The molecular formula is C15H18O4, with a molecular weight of approximately 236.26 g/mol. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action based on existing research.

Chemical Structure

The structure of this compound can be represented as follows:

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Similar compounds with methoxy substitutions have demonstrated the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production and the inhibition of inflammatory mediators such as prostaglandins and leukotrienes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It is believed to influence cell signaling pathways involved in cancer progression, possibly by inhibiting specific enzymes or receptors that facilitate tumor growth and metastasis. The exact molecular targets remain to be fully elucidated, but initial findings indicate potential interactions with pathways critical to cancer cell survival.

While detailed mechanistic studies are still ongoing, it is hypothesized that this compound interacts with various biological targets, leading to alterations in cell signaling pathways. This compound may inhibit enzymes involved in inflammation and cancer progression, although specific interactions have yet to be confirmed .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anti-inflammatory Effects : A study on methoxy-substituted acrylic acids showed significant inhibition of inflammatory markers in vitro, suggesting similar potential for this compound.

- Anticancer Activity : Research involving derivatives of ferulic acid demonstrated promising anticancer effects through apoptosis induction in cancer cells, indicating a possible pathway for this compound .

Propriétés

IUPAC Name |

(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFIHNJOLFAAX-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.